molecular formula C25H25N3OS B11067426 N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide

Cat. No.: B11067426
M. Wt: 415.6 g/mol
InChI Key: VKHJSCXSYKYORB-UHFFFAOYSA-N
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Description

N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is fused with a benzene ring and further substituted with a benzyl group and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE typically involves the condensation of 1,2-phenylenediamine with benzaldehyde to form the benzimidazole core. This intermediate is then further reacted with benzyl chloride and methylthiol under basic conditions to introduce the benzyl and methylsulfanyl groups, respectively. The final step involves the acylation of the resulting compound with benzoyl chloride to form the benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-BENZYL-1H-13-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with benzyl, methylsulfanyl, and benzamide groups enhances its potential as a multifunctional compound in various scientific research applications .

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

InChI

InChI=1S/C25H25N3OS/c1-30-17-16-22(27-25(29)20-12-6-3-7-13-20)24-26-21-14-8-9-15-23(21)28(24)18-19-10-4-2-5-11-19/h2-15,22H,16-18H2,1H3,(H,27,29)

InChI Key

VKHJSCXSYKYORB-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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